3-Ethoxy-2-methylpentane

Description

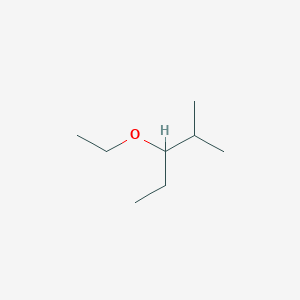

Structure

3D Structure

Properties

CAS No. |

121637-08-9 |

|---|---|

Molecular Formula |

C8H18O |

Molecular Weight |

130.23 g/mol |

IUPAC Name |

3-ethoxy-2-methylpentane |

InChI |

InChI=1S/C8H18O/c1-5-8(7(3)4)9-6-2/h7-8H,5-6H2,1-4H3 |

InChI Key |

KMRZNLASOHZEMA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)C)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethoxy-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-2-methylpentane is an aliphatic ether characterized by an ethoxy group attached to the third carbon of a 2-methylpentane (B89812) backbone. As with many ethers, its relative inertness and physical properties make it a subject of interest as a potential solvent or chemical intermediate. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and characterization methodologies. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analyses.

Chemical and Physical Properties

The properties of this compound are dictated by its molecular structure, which features a polar C-O-C bond and nonpolar alkyl groups. This combination influences its boiling point, solubility, and reactivity.

Tabulated Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | Computed by LexiChem 2.6.6[1] |

| Molecular Formula | C₈H₁₈O | PubChem[1] |

| Molecular Weight | 130.23 g/mol | PubChem[1] |

| CAS Number | 121637-08-9 | PubChem[1] |

| Canonical SMILES | CCC(C(C)C)OCC | PubChem[1] |

| InChIKey | KMRZNLASOHZEMA-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA (LogP) | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 130.135765193 Da | PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |

Table 2: Experimental Physical Properties

| Property | Value | Source |

| Melting Point | -109 to -107 °C | Sigma-Aldrich SDS |

| Boiling Point | 120 to 122 °C | Sigma-Aldrich SDS |

| Density | 0.835 g/cm³ at 25 °C | Sigma-Aldrich SDS |

Solubility

Ethers with up to three carbon atoms are water-soluble due to their ability to form hydrogen bonds with water. However, as the number of carbon atoms increases, the hydrocarbon portion of the molecule becomes more dominant, leading to a decrease in water solubility. This compound, with eight carbon atoms, is expected to have low solubility in water but should be miscible with common organic solvents such as ethanol, diethyl ether, and acetone.

Synthesis and Reactivity

Synthesis: Williamson Ether Synthesis

A common and versatile method for the preparation of unsymmetrical ethers like this compound is the Williamson ether synthesis. This reaction proceeds via an S\textsubscript{N}2 mechanism, involving the nucleophilic attack of an alkoxide on a primary alkyl halide.

For the synthesis of this compound, the reaction would involve the reaction of sodium ethoxide with 3-bromo-2-methylpentane, or sodium 2-methylpentan-3-oxide with ethyl bromide. To favor the S\textsubscript{N}2 pathway and minimize elimination side reactions, it is preferable to use the less sterically hindered alkyl halide. Therefore, the reaction of sodium 2-methylpentan-3-oxide with ethyl bromide is the more favorable route.

Reactivity

Ethers are generally considered to be unreactive compounds, which contributes to their utility as solvents. The C-O-C linkage is stable towards most bases, oxidizing agents, and reducing agents. However, ethers can undergo cleavage of the C-O bond under harsh conditions, typically with strong acids such as HBr and HI at elevated temperatures.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

Materials:

-

2-methylpentan-3-ol

-

Sodium hydride (NaH)

-

Anhydrous diethyl ether

-

Ethyl bromide

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride in mineral oil.

-

Wash the sodium hydride with anhydrous diethyl ether to remove the mineral oil.

-

Add anhydrous diethyl ether to the flask, followed by the dropwise addition of 2-methylpentan-3-ol from the dropping funnel.

-

After the addition is complete, stir the mixture at room temperature until the evolution of hydrogen gas ceases.

-

Cool the resulting sodium 2-methylpentan-3-oxide solution in an ice bath.

-

Add ethyl bromide dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Determination of Boiling Point (ASTM D1078)

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer calibrated for partial immersion

-

Heat source (e.g., heating mantle)

-

Receiving graduate

Procedure:

-

Place a measured volume of this compound into the distillation flask along with a few boiling chips.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly in the neck of the flask, just below the side arm leading to the condenser.

-

Begin heating the flask to induce boiling.

-

Record the temperature at which the first drop of distillate falls from the condenser tip as the initial boiling point.

-

Continue distillation at a steady rate and record the temperature at which the last of the liquid evaporates from the bottom of the flask as the final boiling point.

-

The boiling range is the temperature interval between the initial and final boiling points.

Determination of Density (ASTM D4052)

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe or autosampler for sample injection

Procedure:

-

Calibrate the digital density meter with dry air and a certified reference standard (e.g., pure water) at the desired temperature (e.g., 25 °C).

-

Introduce a small, bubble-free aliquot of this compound into the oscillating U-tube of the density meter.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

The density is calculated automatically by the instrument based on the calibration data.

-

Perform multiple measurements to ensure accuracy and report the average value.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, diastereotopic protons. Key signals would include a triplet and a quartet for the ethoxy group, and several overlapping multiplets for the pentyl and methyl groups.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an ether is the strong C-O stretching vibration, which typically appears in the region of 1050-1150 cm⁻¹. The spectrum would also show C-H stretching and bending vibrations for the alkyl groups.

-

Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z = 130. Fragmentation would likely involve cleavage of the C-O bonds and loss of alkyl fragments.

Logical Relationships of Chemical Properties

The following diagram illustrates the relationship between the molecular structure of this compound and its key chemical properties.

Conclusion

This compound is a simple aliphatic ether with well-defined physical properties that are consistent with its molecular structure. Its synthesis can be readily achieved through the Williamson ether synthesis. While generally unreactive, it can undergo cleavage under specific, harsh conditions. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with or considering the use of this compound in their applications. Further research to obtain and publish detailed experimental spectroscopic data would be beneficial for the scientific community.

References

An In-depth Technical Guide on 3-Ethoxy-2-methylpentane (CAS: 121637-08-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-2-methylpentane is an aliphatic ether. Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. While some ethers have significant applications in medicine and industry, particularly as solvents and anesthetics, the specific utility of this compound in research, particularly in drug development, is not documented in available scientific literature.[1] Aliphatic ethers are known to be relatively unreactive.[1]

This document summarizes the available physicochemical data for this compound and proposes a detailed synthetic methodology based on the well-established Williamson ether synthesis.

Chemical and Physical Properties

The known properties of this compound are summarized in the table below. This data is primarily derived from computational predictions and basic analytical observations.[2][3]

| Property | Value | Source |

| CAS Number | 121637-08-9 | [2] |

| Molecular Formula | C8H18O | [2] |

| Molecular Weight | 130.23 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CCC(C(C)C)OCC | [2] |

| Boiling Point | 125 °C | [3] |

| Melting Point | -102 °C | [3] |

| Computed XLogP3 | 2.7 | [2] |

Proposed Synthesis: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile, displacing a halide from an alkyl halide.[4][5][6]

For the synthesis of the unsymmetrical ether, this compound, two general pathways are theoretically possible. However, due to the SN2 nature of the reaction, the pathway utilizing a primary alkyl halide is strongly favored to minimize competing elimination reactions that are prevalent with secondary and tertiary alkyl halides.[4][5]

Proposed Synthetic Pathway

The recommended synthetic route involves the reaction of sodium 2-methylpentan-3-oxide with an ethyl halide (e.g., ethyl bromide or ethyl iodide).

Caption: Proposed synthetic workflow for this compound via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization.

Materials:

-

2-methylpentan-3-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl bromide (or ethyl iodide)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Preparation of the Alkoxide:

-

Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Add anhydrous THF to the flask to create a slurry.

-

In a separate flask, dissolve 2-methylpentan-3-ol (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of 2-methylpentan-3-ol to the sodium hydride slurry at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium alkoxide.

-

-

Alkylation (SN2 Reaction):

-

Cool the alkoxide solution back to 0 °C.

-

Slowly add ethyl bromide (1.1 equivalents) to the reaction mixture via the dropping funnel.

-

After the addition, allow the reaction to warm to room temperature and then gently heat to reflux (approximately 66 °C for THF).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.[4]

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure this compound.

-

Analytical Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques for this compound would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic C-O-C stretch of the ether functional group.

-

Gas Chromatography (GC): To determine the purity of the final product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aliphatic ethers should be followed. Aliphatic ethers are generally flammable and can form explosive peroxides upon prolonged exposure to air and light.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Potential Applications and Future Directions

The lack of published research on this compound makes it difficult to ascertain its potential applications. Generally, aliphatic ethers are explored for their solvent properties.[1] Given its structure, it might be investigated as a non-polar solvent or as a building block in organic synthesis. There is no evidence to suggest its use in drug development or any known biological activity at this time. Future research could involve the synthesis and characterization of this compound, followed by screening for biological activity in various assays to explore its potential as a lead compound in drug discovery.

Conclusion

This compound is a simple aliphatic ether with limited available data. This guide has provided a summary of its known physicochemical properties and a detailed, plausible synthetic protocol based on the Williamson ether synthesis. The lack of information on its biological effects or applications highlights an opportunity for further scientific investigation to determine if this compound holds any potential value for the research and drug development communities.

References

- 1. Ether | Chemical Structure & Properties | Britannica [britannica.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Solved PS "H NMR Common Name: this compound IUPAC | Chegg.com [chegg.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. byjus.com [byjus.com]

- 7. Solved 3-ethoxy-2-methyl-pentane Ethyl benzoate Methyl | Chegg.com [chegg.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Ethoxy-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and bonding of 3-ethoxy-2-methylpentane. While experimental data for this specific ether is not extensively available in public databases, this document compiles predicted and analogous data to offer a comprehensive understanding of its chemical characteristics. The guide covers its structural features, including bond lengths and angles, spectroscopic signatures, and a detailed protocol for its synthesis via the Williamson ether synthesis. This information is intended to support research and development activities where this compound may be of interest as a non-polar solvent, a building block in organic synthesis, or a reference compound.

Molecular Structure and Bonding

This compound, with the chemical formula C₈H₁₈O, is a saturated aliphatic ether.[1] The molecule consists of a pentane (B18724) backbone with a methyl group at the second carbon and an ethoxy group at the third carbon. The central oxygen atom is sp³ hybridized, resulting in a bent molecular geometry similar to water and other ethers.[2] The presence of bulky alkyl groups influences the C-O-C bond angle, which is typically wider than the H-O-H angle in water (104.5°) due to steric repulsion.[2]

Bond Lengths

The bond lengths in this compound are predicted based on typical values for similar chemical environments in alkanes and ethers.

| Bond Type | Typical Bond Length (Å) |

| C-C (sp³-sp³) | 1.54 |

| C-H | 1.09 |

| C-O (ether) | 1.43 |

Note: These are average values and can vary slightly based on the specific conformational and electronic environment within the molecule.

Bond Angles

The bond angles are primarily dictated by the sp³ hybridization of the carbon and oxygen atoms, leading to a tetrahedral geometry around the carbon atoms and a bent geometry around the oxygen atom.

| Bond Angle | Typical Angle (°) | Rationale |

| C-C-C | 109.5 | Tetrahedral geometry of sp³ hybridized carbon. |

| H-C-H | 109.5 | Tetrahedral geometry of sp³ hybridized carbon. |

| C-O-C | ~110 - 112 | The repulsion between the bulky alkyl groups attached to the oxygen atom causes the bond angle to be slightly larger than the ideal tetrahedral angle of 109.5°.[2][3][4][5] |

Spectroscopic Characterization

The structural features of this compound can be elucidated using various spectroscopic techniques. The following are predicted spectroscopic data based on the analysis of similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically distinct protons and diastereotopic protons arising from the chiral center at the third carbon.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₃ (ethoxy) | 1.1 - 1.3 | Triplet (t) |

| -OCH₂- (ethoxy) | 3.3 - 3.7 | Quartet (q) |

| -CH(CH₃)₂ | 0.8 - 1.0 | Doublet (d) |

| -CH(CH₃)₂ | 1.6 - 1.9 | Multiplet (m) |

| -CH(OEt)- | 3.2 - 3.6 | Multiplet (m) |

| -CH₂- (pentane) | 1.3 - 1.6 | Multiplet (m) |

| -CH₃ (pentane) | 0.8 - 1.0 | Triplet (t) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethoxy) | 15 - 20 |

| -OCH₂- (ethoxy) | 65 - 70 |

| -CH(CH₃)₂ | 15 - 25 |

| -CH(CH₃)₂ | 30 - 40 |

| -CH(OEt)- | 75 - 85 |

| -CH₂- (pentane) | 25 - 35 |

| -CH₃ (pentane) | 10 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for C-H and C-O bonds.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (alkane) | 2850 - 3000 |

| C-O (ether) | 1050 - 1150 (strong) |

Synthesis of this compound

This compound can be synthesized via the Williamson ether synthesis, a well-established method for preparing ethers.[6][7][8][9] This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of this compound, there are two possible routes. The preferred route involves the reaction of a primary alkyl halide with a secondary alkoxide to minimize elimination side reactions.

Preferred Synthetic Route

Reaction: Sodium 2-methylpentan-3-oxide + Ethyl iodide → this compound + Sodium iodide

Figure 1: Preferred synthetic pathway for this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

-

2-methylpentan-3-ol

-

Sodium hydride (NaH) or Sodium metal (Na)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ethyl iodide (CH₃CH₂I)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Alkoxide Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-methylpentan-3-ol.

-

Dissolve the alcohol in an appropriate volume of anhydrous solvent (e.g., THF).

-

Under a nitrogen atmosphere, carefully add sodium hydride (or sodium metal) portion-wise to the stirred solution at 0 °C (ice bath).

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.

-

-

Ether Synthesis:

-

Cool the alkoxide solution to 0 °C.

-

Add ethyl iodide dropwise via a dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Figure 2: Experimental workflow for the synthesis of this compound.

Molecular Visualization

The following diagram illustrates the molecular structure of this compound.

Figure 3: Molecular structure of this compound.

References

- 1. This compound | C8H18O | CID 54255733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. In ethers, the `C-O-C` bond angle is [allen.in]

- 4. In ethers, the `C-O-C` bond angle is [allen.in]

- 5. brainly.in [brainly.in]

- 6. community.wvu.edu [community.wvu.edu]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. byjus.com [byjus.com]

An In-depth Technical Guide on 3-Ethoxy-2-methylpentane: IUPAC Nomenclature and Synonyms

This technical guide provides a comprehensive overview of the chemical compound 3-Ethoxy-2-methylpentane, focusing on its IUPAC nomenclature, synonyms, and key physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Nomenclature

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is This compound .[1] This name is derived from the following structural analysis:

-

Longest Carbon Chain: The longest continuous chain of carbon atoms is five, which corresponds to the parent alkane "pentane".

-

Substituents: There are two substituents on this pentane (B18724) chain:

-

An ethoxy group (-OCH2CH3) is attached to the third carbon atom.

-

A methyl group (-CH3) is attached to the second carbon atom.

-

-

Numbering: The carbon chain is numbered from the end that gives the substituents the lowest possible locants. In this case, numbering from right to left results in the methyl group on carbon 2 and the ethoxy group on carbon 3.

A stereoisomer, (3R)-3-ethoxy-2-methylpentane, has also been identified.[2]

Synonyms and Identifiers

This compound is also known by several other names and identifiers, which are crucial for database searches and chemical inventory management.

| Identifier Type | Value |

| CAS Number | 121637-08-9 |

| Synonyms | DTXSID90710080 |

| RefChem:1067709 | |

| DTXCID80660828 | |

| SCHEMBL4484729 | |

| Molecular Formula | C8H18O |

| Molecular Weight | 130.23 g/mol |

Source: PubChem CID 54255733[1]

Physicochemical Data

The following table summarizes key quantitative data for this compound.

| Property | Value |

| Boiling Point | 125 °C |

| Melting Point | -102 °C |

| Molecular Weight | 130.23 g/mol |

| Molecular Formula | C8H18O |

Source: Chegg, PubChem CID 54255733[1][3]

IUPAC Naming Workflow

The following diagram illustrates the logical workflow for determining the IUPAC name of this compound.

Caption: Logical workflow for the IUPAC nomenclature of this compound.

Disclaimer: This document is intended for informational purposes only. For detailed experimental protocols and safety information, please refer to peer-reviewed literature and established laboratory safety guidelines.

References

An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physical properties of the ether 3-Ethoxy-2-methylpentane. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document combines reported values with computed estimates and outlines comprehensive, standardized experimental protocols for the precise determination of key physical characteristics. This guide is intended to serve as a foundational resource for professionals in research and development who may be working with this compound, enabling a thorough understanding of its physical nature and providing the necessary methodologies for in-house characterization.

Core Physical Properties

The physical properties of a compound are critical for its handling, application, and integration into larger chemical and pharmaceutical systems. For this compound, a combination of reported and computationally derived data is presented below. It is strongly recommended that researchers verify these properties through experimental measurement, for which detailed protocols are provided in the subsequent sections.

Quantitative Data Summary

The following table summarizes the available quantitative physical data for this compound. Researchers should note the source of each value and exercise appropriate caution, particularly with non-experimental data.

| Physical Property | Value | Data Type | Source |

| Molecular Formula | C₈H₁₈O | - | - |

| Molecular Weight | 130.23 g/mol | Computed | PubChem[1] |

| Boiling Point | 125 °C | Reported | Chegg[2][3] |

| Melting Point | -102 °C | Reported | Chegg[2][3] |

| Density | Data Not Available | - | - |

| Refractive Index | Data Not Available | - | - |

| Solubility in Water | Data Not Available | - | - |

Experimental Protocols for Physical Property Determination

The following sections provide detailed, standardized methodologies for the experimental determination of the primary physical properties of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point is a fundamental physical property that can be determined through several methods, including simple distillation and the micro-boiling point method.

Methodology: Simple Distillation This method is suitable when a sufficient quantity of the substance is available and also serves to purify the liquid.

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample Preparation: Place a measured volume of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Temperature Monitoring: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

Data Collection: As the liquid boils and the vapor condenses, record the temperature at which a steady stream of distillate is collected. This constant temperature is the boiling point of the substance.[4]

Methodology: Micro-Boiling Point (Thiele Tube Method) This method is ideal when only a small sample of the liquid is available.

-

Sample Preparation: Place a small amount (a few milliliters) of this compound into a small test tube or a fusion tube.

-

Capillary Tube Insertion: Seal one end of a capillary tube and place it, open-end down, into the liquid in the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer and immerse them in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heating: Gently heat the arm of the Thiele tube.

-

Observation: A stream of bubbles will emerge from the capillary tube as the air inside expands and is replaced by the vapor of the sample.

-

Boiling Point Determination: Remove the heat source once a steady stream of bubbles is observed. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5]

Caption: Workflow for Boiling Point Determination.

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or, more simply, by measuring the mass of a known volume.

Methodology: Using a Graduated Cylinder and Balance

-

Mass of Empty Cylinder: Place a clean, dry graduated cylinder on an electronic balance and tare the balance to zero.

-

Volume Measurement: Carefully pour a specific volume of this compound into the graduated cylinder. Record the volume, reading from the bottom of the meniscus.

-

Mass of Liquid: Place the graduated cylinder with the liquid back on the tared balance and record the mass of the liquid.

-

Density Calculation: Calculate the density using the formula: Density = Mass / Volume.

-

Repeatability: For accuracy, repeat the measurement several times and calculate the average density.

Caption: Workflow for Density Determination.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent when it enters the substance. It is a characteristic property and is often used for identification and purity assessment.

Methodology: Using an Abbe Refractometer

-

Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize. Look through the eyepiece and adjust the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value from the scale. Also, record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Caption: Workflow for Refractive Index Determination.

Determination of Solubility

Solubility is a key parameter, especially in drug development, as it influences bioavailability. A common method to determine solubility is the shake-flask method.

Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of this compound (solute) to a known volume of the solvent (e.g., water) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed until the undissolved solute has settled, or centrifuge the sample to separate the phases.

-

Sampling: Carefully extract a known volume of the supernatant (the saturated solution).

-

Analysis: Analyze the concentration of the solute in the supernatant using a suitable analytical technique (e.g., chromatography, spectroscopy).

-

Calculation: The determined concentration represents the solubility of the compound in the chosen solvent at that specific temperature.

References

- 1. This compound | C8H18O | CID 54255733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solved PS "H NMR Common Name: this compound IUPAC | Chegg.com [chegg.com]

- 3. Solved 3-ethoxy-2-methyl-pentane Ethyl benzoate Methyl | Chegg.com [chegg.com]

- 4. (3R)-3-ethoxy-2-methylpentan-2-ol | C8H18O2 | CID 101991842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

Spectroscopic Analysis of 3-Ethoxy-2-methylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethoxy-2-methylpentane, a key organic compound with applications in various scientific domains. This document outlines predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for acquiring such data, and presents visual workflows for clarity.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR and MS for aliphatic ethers and similar organic molecules.

Table 1: Predicted ¹H-NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| a | 0.8-0.9 | Doublet | 6H |

| b | 0.8-0.9 | Triplet | 3H |

| c | 1.1-1.2 | Triplet | 3H |

| d | 1.3-1.5 | Multiplet | 2H |

| e | 1.7-1.9 | Multiplet | 1H |

| f | 3.1-3.3 | Multiplet | 1H |

| g | 3.3-3.5 | Quartet | 2H |

Table 2: Predicted ¹³C-NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C1 | 10-20 |

| C2 | 30-40 |

| C3 | 80-90 |

| C4 | 20-30 |

| C5 | 10-20 |

| C6 (ethoxy CH₂) | 60-70 |

| C7 (ethoxy CH₃) | 10-20 |

| C2-CH₃ | 10-20 |

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Relative Intensity | Proposed Fragment |

| 130 | Low | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [M - C₂H₅]⁺ |

| 87 | High | [M - C₃H₇]⁺ (α-cleavage) |

| 73 | Moderate | [M - C₄H₉]⁺ |

| 59 | Moderate | [C₂H₅O=CH₂]⁺ |

| 45 | Moderate | [C₂H₅O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C-NMR spectra of this compound for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H-NMR Acquisition:

-

Acquire the ¹H-NMR spectrum using standard acquisition parameters (e.g., 16 scans, 2-second relaxation delay).

-

Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks and determine the chemical shifts and coupling constants.

-

-

¹³C-NMR Acquisition:

-

Acquire the proton-decoupled ¹³C-NMR spectrum.

-

A larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

Process the FID as described for the ¹H-NMR spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., dichloromethane (B109758) or hexane)[1]

-

GC-MS instrument with a suitable capillary column (e.g., DB-5)[1]

-

Autosampler vials[1]

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent.[1]

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Set the mass spectrometer to scan a mass range of, for example, m/z 40-200.

-

-

Injection: Inject a 1 µL aliquot of the sample solution into the GC inlet.[1]

-

Data Acquisition: The sample is vaporized and separated on the GC column. As the components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of 3-Ethoxy-2-methylpentane from Ethanol and 3-methylpentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-ethoxy-2-methylpentane from ethanol (B145695) and 3-methylpentan-2-ol. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for the preparation of symmetrical and unsymmetrical ethers.[1][2][3][4][5] This document outlines two strategic synthetic pathways, including detailed experimental protocols, quantitative data, and a discussion of competing reactions.

Introduction to the Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, involving the reaction of an alkoxide ion with a primary alkyl halide or other substrate bearing a good leaving group, such as a tosylate, via an SN2 mechanism.[1][3][6] The reaction's success is highly dependent on the steric hindrance of the reactants. For the synthesis of this compound, an unsymmetrical ether, careful selection of the nucleophile and electrophile is crucial to maximize the yield of the desired ether and minimize side reactions, particularly elimination.[2][5]

Two primary synthetic routes are considered herein:

-

Route A: Formation of sodium ethoxide from ethanol, followed by its reaction with 3-methylpentan-2-ol that has been converted to a tosylate.

-

Route B: Formation of sodium 3-methylpentan-2-oxide from 3-methylpentan-2-ol, followed by its reaction with an ethyl halide or tosylate.

Given that 3-methylpentan-2-ol is a secondary alcohol, its conversion to an alkyl halide for reaction with sodium ethoxide would likely lead to significant E2 elimination products.[6] Therefore, converting the secondary alcohol to a tosylate (Route A) is the more strategic approach as it provides a better leaving group while the primary ethyl group is the electrophile. Route B, reacting the secondary alkoxide with a primary ethyl halide, is also a viable strategy as SN2 reactions are most efficient with primary halides.[2][6][7]

Synthetic Pathways and Mechanisms

The synthesis of this compound via the Williamson ether synthesis is an SN2 reaction. The general mechanism involves the backside attack of an alkoxide nucleophile on an electrophilic carbon atom, leading to the displacement of a leaving group.

Route A: Sodium Ethoxide and 3-Methylpentan-2-ol Tosylate

This route involves two key steps: the tosylation of the secondary alcohol and the subsequent nucleophilic substitution by sodium ethoxide.

Route B: Sodium 3-methylpentan-2-oxide and Ethyl Halide/Tosylate

This route involves the formation of the alkoxide from the secondary alcohol, which then acts as the nucleophile.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. readchemistry.com [readchemistry.com]

- 3. byjus.com [byjus.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

Williamson ether synthesis of "3-Ethoxy-2-methylpentane"

An In-depth Technical Guide on the Williamson Ether Synthesis of 3-Ethoxy-2-methylpentane

Executive Summary

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of carbon-oxygen bonds, offering a versatile and reliable method for preparing both symmetrical and asymmetrical ethers.[1][2] This guide provides a comprehensive technical overview of the synthesis of a specific asymmetrical ether, this compound. It delves into the underlying S(_N)2 mechanism, evaluates potential synthetic routes, and outlines a detailed experimental protocol for the optimal pathway.[3] Key considerations, including competing side reactions and optimization strategies, are discussed to provide researchers and drug development professionals with a thorough understanding of the synthesis. All quantitative and characterization data are presented in clear, tabular formats, and logical workflows are visualized using Graphviz diagrams to enhance comprehension.

Introduction to Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, this reaction remains one of the most fundamental and widely used methods for synthesizing ethers in both laboratory and industrial settings.[1][4] The reaction typically involves the nucleophilic substitution of an alkyl halide or other substrate with a good leaving group by an alkoxide ion.[5] Its enduring importance is a testament to its broad scope and adaptability.[2] The success of the synthesis, however, is highly dependent on a nuanced understanding of the interplay between substrate structure, nucleophile strength, leaving group ability, and solvent effects.[2]

The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1] This mechanism involves a backside attack on the electrophilic carbon by the nucleophile, leading to an inversion of stereochemistry if the carbon is chiral.[3] For the reaction to be efficient, the alkylating agent must be sterically accessible. Consequently, the Williamson ether synthesis gives the best results with primary alkyl halides.[3][6] Secondary halides often lead to a mixture of substitution and elimination products, while tertiary halides almost exclusively yield alkenes through elimination.[3][7]

Synthetic Strategy for this compound

The synthesis of the asymmetrical ether this compound requires a strategic choice of reactants to maximize yield and minimize byproducts. Two primary retrosynthetic disconnections of the ether linkage are possible:

-

Route A: Disconnection between the ethoxy group's oxygen and the pentane (B18724) backbone. This route involves the reaction of a 2-methylpentan-3-oxide ion (the nucleophile) with an ethyl halide (the electrophile).

-

Route B: Disconnection between the ethyl group and the ether oxygen. This route involves the reaction of an ethoxide ion (the nucleophile) with a 3-halo-2-methylpentane (the electrophile).

Mechanistic Evaluation of Synthetic Routes

The efficiency of a Williamson ether synthesis is dictated by the principles of the S(_N)2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon.

-

In Route A , the electrophile is a primary alkyl halide (e.g., bromoethane). Primary substrates are ideal for S(_N)2 reactions as they are sterically unhindered, allowing for easy backside attack by the nucleophile.[8] The nucleophile is a secondary alkoxide, which is a strong nucleophile suitable for this reaction.[1]

-

In Route B , the electrophile is a secondary alkyl halide (3-halo-2-methylpentane). Secondary halides are significantly more sterically hindered than primary halides. Furthermore, the alkoxide (ethoxide) is not only a strong nucleophile but also a strong base.[7] This combination makes the competing E2 elimination reaction a major pathway, leading to the formation of alkene byproducts and significantly reducing the yield of the desired ether.[4][9]

Therefore, Route A is the preferred and more efficient pathway for the synthesis of this compound.[10]

Visualizing the Synthetic Pathways

The following diagram illustrates the preferred synthetic route (Route A) and the less favorable alternative (Route B), highlighting the major byproduct of the competing E2 elimination reaction.

Caption: Reaction pathways for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of this compound via the preferred synthetic route (Route A).

Materials and Reagents

| Reagent | Formula | M.W. | Quantity | Moles |

| 2-Methylpentan-3-ol | C₆H₁₄O | 102.17 | 10.22 g | 0.10 |

| Sodium Hydride (60% disp.) | NaH | 24.00 | 4.40 g | 0.11 |

| Bromoethane | C₂H₅Br | 108.97 | 13.08 g | 0.12 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 50 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |

| Brine | NaCl (aq) | 58.44 | 50 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 10 g | - |

Procedure

-

Alkoxide Formation: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with sodium hydride (4.40 g, 0.11 mol, 60% dispersion in mineral oil). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere. Anhydrous THF (75 mL) is added, and the suspension is cooled to 0 °C in an ice bath. A solution of 2-methylpentan-3-ol (10.22 g, 0.10 mol) in anhydrous THF (25 mL) is added dropwise over 30 minutes. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 1 hour until hydrogen gas evolution ceases.

-

Alkylation: The resulting alkoxide solution is cooled back to 0 °C. Bromoethane (13.08 g, 0.12 mol) in anhydrous THF (50 mL) is added dropwise over 30 minutes. The reaction mixture is then heated to reflux (approx. 66 °C) and maintained for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature. The excess sodium hydride is quenched by the slow, careful addition of saturated aqueous ammonium (B1175870) chloride solution (50 mL) at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

Purification: The combined organic layers are washed with water (50 mL) and then brine (50 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by fractional distillation to yield pure this compound.

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Data and Characterization (Predicted)

As no specific literature data for the synthesis of this compound was found, the following tables summarize expected quantitative and spectroscopic data based on the described protocol and the chemical structure of the product.

Quantitative Data

| Parameter | Value |

| Theoretical Yield | 13.02 g |

| Actual Yield | ~10.4 g (Representative) |

| Percent Yield | ~80% (Representative) |

| Boiling Point | 132-134 °C (Predicted) |

| Appearance | Colorless Liquid |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.45 (q, 2H), 3.10 (m, 1H), 1.75 (m, 1H), 1.45 (m, 2H), 1.15 (t, 3H), 0.90 (d, 3H), 0.88 (d, 3H), 0.85 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 85.1, 64.2, 45.3, 25.8, 18.2, 17.5, 15.6, 11.9 |

| IR (neat, cm⁻¹) | 2960 (C-H, sp³), 1115 (C-O, ether stretch) |

| Mass Spec (EI, m/z) | 130 (M⁺), 115, 101, 87, 73, 57, 45 |

Conclusion

The Williamson ether synthesis provides an effective and strategic method for the preparation of this compound. A thorough analysis of the S(_N)2 mechanism and competing E2 elimination reaction dictates the optimal synthetic strategy: the reaction of sodium 2-methylpentan-3-oxide with a primary ethyl halide.[9] This approach minimizes the formation of alkene byproducts that would dominate if a secondary halide were used as the electrophile. The detailed protocol and workflow provided in this guide offer a robust framework for researchers to successfully synthesize this target molecule and other similar asymmetrical ethers with high yield and purity.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. tailoredread.com [tailoredread.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. byjus.com [byjus.com]

- 8. learncbse.in [learncbse.in]

- 9. benchchem.com [benchchem.com]

- 10. brainly.in [brainly.in]

An In-depth Technical Guide to the Stereoisomers of 3-Ethoxy-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-ethoxy-2-methylpentane, a chiral ether with potential applications in various fields of chemical research and development. This document details the structural aspects, synthesis, separation, and characterization of its enantiomers and diastereomers.

Introduction to the Stereochemistry of this compound

This compound possesses two chiral centers at positions 2 and 3 of the pentane (B18724) backbone. This gives rise to a total of 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The four stereoisomers are (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between any other pairing is diastereomeric.

The spatial arrangement of the substituents around the chiral centers dictates the optical activity and biological properties of each stereoisomer. Therefore, the synthesis and separation of the individual stereoisomers are crucial for their specific applications.

3-Ethoxy-2-methylpentane: An In-Depth Technical Guide on Health and Safety Data

Chemical and Physical Properties of 3-Ethoxy-2-methylpentane

Limited experimental data is available for this compound. The following table summarizes its basic chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C8H18O | PubChem[1] |

| Molecular Weight | 130.23 g/mol | PubChem[1] |

| CAS Number | 121637-08-9 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | No common synonyms | PubChem[1] |

Health and Safety Data (Reference Compound: 2-Ethoxy-2-methylpropane)

The following health and safety information is for 2-Ethoxy-2-methylpropane (CAS No. 637-92-3) , a structural isomer of this compound. This data should be used as a reference only, as the toxicological and hazardous properties of the two compounds may differ.

GHS Classification and Labeling

| Parameter | Classification |

| GHS Classification | Flammable liquids - Category 2Specific target organ toxicity - single exposure - Category 3 (Central nervous system) |

| Signal Word | Danger |

| Pictograms | 🔥 GHS02: Flame❗ GHS07: Exclamation mark |

| Hazard Statements | H225: Highly flammable liquid and vapor.H336: May cause drowsiness or dizziness. |

| Precautionary Statements | P210, P233, P240, P241, P242, P243, P261, P271, P280, P303+P361+P353, P304+P340+P312, P370+P378, P403+P233, P403+P235, P405, P501 |

Toxicological Data

| Endpoint | Value | Species | Route |

| LD50 | > 2,003 mg/kg | Rat | Oral |

| LC50 | > 5.88 mg/l | Rat | Inhalation (4h) |

Physical and Chemical Hazard Data

| Property | Value |

| Flash Point | Not available |

| Boiling Point | 72 - 73 °C |

| Density | 0.742 g/cm³ at 25 °C |

Experimental Protocols (General)

Specific experimental protocols for the safety evaluation of this compound are not available. However, standard OECD guidelines are typically followed for assessing the health and safety of chemical substances. These include:

-

Acute Oral Toxicity: OECD Test Guideline 401.

-

Acute Inhalation Toxicity: OECD Test Guideline 403.

-

Skin Irritation/Corrosion: OECD Test Guideline 404.

-

Eye Irritation/Corrosion: OECD Test Guideline 405.

Handling and Storage

Based on the data for the reference compound, the following handling and storage procedures are recommended:

-

Handling: Work in a well-ventilated area under a fume hood. Avoid breathing vapors or mists. Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools and take precautionary measures against static discharge. Wear appropriate personal protective equipment (PPE), including flame-retardant clothing, gloves, and eye/face protection.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition. Store locked up.

Visualizations

The following diagram illustrates a general workflow for the hazard identification and risk assessment of a chemical substance.

Caption: Workflow for Chemical Hazard Assessment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sterically Hindered Ethers: 3-Ethoxy-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of sterically hindered ethers is a significant challenge in organic chemistry, often complicated by competing elimination reactions and low reactivity of hindered substrates. These structural motifs are of considerable interest in medicinal chemistry and materials science due to their metabolic stability and unique physicochemical properties. This document provides detailed application notes and protocols for the synthesis of a model sterically hindered ether, 3-ethoxy-2-methylpentane, primarily via the Williamson ether synthesis. Alternative strategies are also discussed for contexts where the Williamson synthesis may be suboptimal.

Synthesis Strategy: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It proceeds via an S(_N)2 reaction between an alkoxide and an alkyl halide.[1][2][3] For the synthesis of sterically hindered ethers like this compound, careful selection of the reactants is crucial to favor substitution over the competing E2 elimination pathway.[4][5] The preferred strategy involves the reaction of a primary alkyl halide with a sterically hindered alkoxide. This minimizes steric hindrance at the electrophilic carbon, thereby facilitating the S(_N)2 attack.

For the synthesis of this compound, the logical disconnection involves sodium 2-methyl-3-pentoxide and an ethyl halide.

Retrosynthetic Analysis:

Experimental Protocols

This section details the step-by-step procedure for the synthesis of this compound using the Williamson ether synthesis.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 2-methyl-3-pentanol (B165387) and a suitable ethyl halide.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| 2-Methyl-3-pentanol | 102.17 | 0.819 | 10.22 g (12.48 mL) | 0.10 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | ~0.92 | 4.40 g | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | 150 mL | - |

| Ethyl Bromide | 108.97 | 1.46 | 13.08 g (9.0 mL) | 0.12 |

| Diethyl Ether | 74.12 | 0.713 | As needed | - |

| Saturated Aqueous Ammonium Chloride (NH(_4)Cl) | 53.49 | - | As needed | - |

| Brine (Saturated NaCl solution) | - | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO(_4)) | 120.37 | - | As needed | - |

Instrumentation:

-

Round-bottom flasks (250 mL and 500 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation

Procedure:

Step 1: Formation of Sodium 2-methyl-3-pentoxide

-

Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (4.40 g of 60% dispersion, 0.11 mol) to a dry 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

-

Add 100 mL of anhydrous THF to the flask.

-

Slowly add a solution of 2-methyl-3-pentanol (10.22 g, 0.10 mol) in 50 mL of anhydrous THF to the sodium hydride suspension at 0 °C (ice bath).

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1 hour to ensure complete formation of the alkoxide. The cessation of hydrogen gas evolution indicates the completion of the reaction.

Step 2: Williamson Ether Synthesis

-

Cool the alkoxide solution to 0 °C.

-

Slowly add ethyl bromide (13.08 g, 0.12 mol) to the stirred alkoxide solution.

-

After the addition, allow the reaction mixture to warm to room temperature and then reflux for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically run at a temperature of 50-100 °C.[1][2]

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium hydride.

-

Add 100 mL of diethyl ether and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of saturated aqueous NH(_4)Cl solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure this compound. The expected boiling point is around 125 °C.

Expected Yield:

The typical yield for a Williamson ether synthesis involving a secondary alkoxide and a primary halide can range from 50% to 95%.[2][3] Assuming a conservative yield, one might expect to obtain approximately 6.5 g (50%) of this compound.

Characterization Data:

| Property | Value |

| Molecular Formula | C(8)H({18})O |

| Molar Mass | 130.23 g/mol [6] |

| Appearance | Colorless liquid |

| Boiling Point | ~125 °C[7] |

| ¹H NMR (CDCl₃) | Expected chemical shifts (δ, ppm): ~3.4-3.6 (q, 2H, -O-CH₂-), ~3.1-3.3 (m, 1H, -CH-O-), ~1.4-1.7 (m, 3H, -CH(CH₃)₂ and -CH₂-CH₃), ~1.1-1.2 (t, 3H, -O-CH₂-CH₃), ~0.8-0.9 (m, 9H, overlapping d and t for -CH(CH₃)₂ and -CH₂-CH₃)[7][8] |

| ¹³C NMR (CDCl₃) | Expected chemical shifts (δ, ppm): ~85-90 (-CH-O-), ~60-65 (-O-CH₂-), ~30-35 (-CH(CH₃)₂), ~25-30 (-CH₂-CH₃), ~15-20 (-O-CH₂-CH₃ and -CH(CH₃)₂) |

Diagrams

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

References

- 1. byjus.com [byjus.com]

- 2. scienceinfo.com [scienceinfo.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 6. This compound | C8H18O | CID 54255733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. H NMR interpretation for this compound | Chegg.com [chegg.com]

- 8. Solved PS "H NMR Common Name: this compound IUPAC | Chegg.com [chegg.com]

Application Notes and Protocols for 3-Ethoxy-2-methylpentane as a Non-Polar Solvent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the continuous effort towards greener and more sustainable chemical processes, the selection of solvents plays a pivotal role. Solvents often represent the largest mass component in a chemical reaction and are a major contributor to the environmental footprint of a process. 3-Ethoxy-2-methylpentane, a higher-boiling point ether, emerges as a potential alternative to conventional non-polar aprotic solvents like diethyl ether and tetrahydrofuran (B95107) (THF). Its structural features suggest properties that could offer advantages in specific applications within organic synthesis, particularly concerning reaction temperature control and reduced volatility.

This document provides an overview of the physicochemical properties of this compound and proposes its application in key organic reactions. The protocols provided are based on established methodologies for similar ether solvents and are intended to serve as a starting point for further investigation and optimization.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is essential for its effective and safe implementation in synthetic protocols. The properties of this compound are summarized below, with comparative data for commonly used non-polar solvents.

| Property | This compound | Diethyl Ether | Tetrahydrofuran (THF) | Toluene |

| Molecular Formula | C₈H₁₈O[1] | C₄H₁₀O | C₄H₈O | C₇H₈ |

| Molecular Weight ( g/mol ) | 130.23[1] | 74.12 | 72.11 | 92.14 |

| Boiling Point (°C) | ~140-150 (estimated) | 34.6 | 66 | 111 |

| Density (g/mL) | ~0.78 (estimated) | 0.713 | 0.889 | 0.867 |

| Dielectric Constant | Low (estimated) | 4.3 | 7.5 | 2.4 |

| Solubility in Water | Low | 6.9 g/100 mL (20 °C) | Miscible | 0.05 g/100 mL (20 °C) |

| Flash Point (°C) | ~30 (estimated) | -45 | -14 | 4 |

Note: Experimental data for this compound is limited. Boiling point, density, and flash point are estimated based on its structure and comparison with similar ethers.

Potential Applications in Organic Synthesis

The ether functionality and non-polar character of this compound make it a suitable candidate for a range of organic transformations that are typically conducted in ethereal solvents.

Grignard Reactions

Ethers are the solvents of choice for Grignard reactions due to their ability to solvate and stabilize the Grignard reagent through coordination with the magnesium atom, while being aprotic and thus not reacting with the highly basic organometallic species.[2][3][4] The higher boiling point of this compound compared to diethyl ether could allow for reactions to be conducted at elevated temperatures, potentially increasing reaction rates.

Caption: Proposed workflow for a Grignard reaction using this compound.

Experimental Protocol: Proposed Synthesis of 1,1-Diphenylethanol via Grignard Reaction

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: In the flask, place magnesium turnings (1.2 equivalents).

-

Initiation: Add a small crystal of iodine to the flask. Add a small portion of a solution of bromobenzene (B47551) (1.0 equivalent) in anhydrous this compound to the magnesium turnings.

-

Grignard Formation: Once the reaction initiates (indicated by a color change and gentle reflux), add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Electrophile: Cool the reaction mixture to 0 °C. Add a solution of acetophenone (B1666503) (1.0 equivalent) in anhydrous this compound dropwise via the dropping funnel.

-

Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (or another suitable solvent). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Nucleophilic Substitution (Sₙ2) and Elimination (E2) Reactions

As a polar aprotic solvent, this compound is expected to be a suitable medium for Sₙ2 and E2 reactions.[5][6] It can solvate the cation of the nucleophilic salt while leaving the anion relatively "naked" and highly reactive. Its higher boiling point could be advantageous for reactions requiring elevated temperatures to proceed at a reasonable rate.

Caption: Competing Sₙ2 and E2 pathways in this compound.

Experimental Protocol: Proposed Williamson Ether Synthesis

-

Apparatus Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a suitable alcohol (e.g., benzyl (B1604629) alcohol, 1.0 equivalent) and this compound.

-

Alkoxide Formation: To this solution, add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: Add an alkyl halide (e.g., ethyl bromide, 1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude ether by column chromatography.

Green Chemistry Perspective

The potential of this compound as a "greener" solvent alternative lies in several key areas:

-

Higher Boiling Point: A higher boiling point reduces the volatility of the solvent, leading to lower emissions of volatile organic compounds (VOCs) and improved workplace safety.

-

Potential for Reduced Peroxide Formation: While data is not available, higher-order ethers sometimes exhibit a lower tendency to form explosive peroxides compared to diethyl ether and THF. This would require experimental verification.

-

Alternative to Regulated Solvents: Some conventional ether solvents are facing increasing regulatory scrutiny. The development of viable alternatives is crucial for sustainable chemical manufacturing.

Caption: The rationale for exploring this compound as a green solvent.

Safety Considerations

As with all ether solvents, this compound should be handled with appropriate safety precautions:

-

It is expected to be flammable. Handle away from ignition sources.

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Although potentially less prone to peroxide formation than other ethers, it is good practice to test for the presence of peroxides before distillation or concentration.

Conclusion

While specific experimental data on the use of this compound as a non-polar solvent in organic synthesis is currently limited, its physicochemical properties suggest it could be a viable and potentially "greener" alternative to commonly used ethers in a variety of applications. The proposed protocols for Grignard reactions and nucleophilic substitution/elimination reactions are intended to provide a foundation for researchers to explore the utility of this solvent. Further investigation is warranted to fully characterize its performance, safety profile, and environmental impact.

References

- 1. This compound | C8H18O | CID 54255733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 4. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Use of Ether Solvents in Grignard Reactions with a Focus on 3-Ethoxy-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon. The choice of solvent is critical to the success of a Grignard reaction, with ethers being the most common class of solvents employed. This document provides detailed application notes and protocols for the use of ether solvents in Grignard reactions, with a special consideration of the potential utility of 3-Ethoxy-2-methylpentane as a non-traditional ether solvent.

Ethereal solvents are essential for Grignard reactions as they are typically aprotic, preventing the quenching of the highly basic Grignard reagent.[1][2] Furthermore, the lone pairs of electrons on the ether oxygen coordinate with the magnesium atom of the Grignard reagent, forming a soluble and stable complex that enhances its reactivity.[3][4] While diethyl ether and tetrahydrofuran (B95107) (THF) are the most prevalently used solvents, the exploration of alternative ethers can offer advantages in terms of safety, reaction control, and product purification.

This compound: A Potential Alternative Solvent

This compound is a less common ether that presents interesting structural features for consideration as a Grignard solvent. Its higher boiling point compared to diethyl ether could offer better temperature control for exothermic reactions, while its branched structure might influence the solubility and reactivity of the Grignard reagent. Although specific literature on its application in Grignard reactions is scarce, its properties can be compared to those of standard solvents to infer its potential performance.

Data Presentation: Comparison of Ether Solvents

A comparative analysis of the physical properties of this compound and commonly used ether solvents is crucial for solvent selection.

| Property | This compound | Diethyl Ether | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl methyl ether (CPME) |

| Molecular Formula | C8H18O[5] | C4H10O | C4H8O | C5H10O | C6H12O |

| Molecular Weight ( g/mol ) | 130.23[5] | 74.12 | 72.11 | 86.13 | 100.16 |

| Boiling Point (°C) | 125 (Predicted)[6] | 34.6 | 66 | ~80 | 106 |

| Density (g/cm³) | Not available | 0.713 | 0.889 | 0.854 | 0.86 |

| Flash Point (°C) | Not available | -45 | -14 | -11 | -1 |

| Water Solubility | Not available | 6.9 g/100 mL | Miscible | 14 g/100 mL | 1.1 g/100 mL |

Experimental Protocols

The following are generalized protocols for performing a Grignard reaction. These can be adapted for use with this compound, although optimization of reaction time and temperature may be necessary.

Protocol 1: Preparation of a Grignard Reagent

Materials:

-

Magnesium turnings

-

Organic halide (e.g., bromobenzene)

-

Anhydrous ether solvent (e.g., diethyl ether, THF, or this compound)

-

Iodine crystal (optional, as an activator)

-

Anhydrous reaction flask with a reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent moisture contamination.[7]

-

Magnesium Activation: Place magnesium turnings in the flask. If the reaction is sluggish to start, a small crystal of iodine can be added to activate the magnesium surface.[7]

-

Initial Solvent Addition: Add a small amount of the anhydrous ether solvent to the flask, just enough to cover the magnesium turnings.

-

Initiation: In the dropping funnel, prepare a solution of the organic halide in the anhydrous ether solvent. Add a small portion of this solution to the magnesium suspension. The reaction is typically initiated by gentle warming or sonication. Evidence of reaction includes bubbling and a change in color.[8]

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining organic halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[8]

-

Completion: After the addition is complete, the reaction mixture is typically stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution is usually cloudy and grey or brown.[9]

Protocol 2: Reaction of Grignard Reagent with an Electrophile (e.g., a Ketone)

Materials:

-

Freshly prepared Grignard reagent solution

-

Electrophile (e.g., benzophenone)

-

Anhydrous ether solvent

-

Aqueous acid solution (e.g., 1 M HCl or saturated NH4Cl) for workup

-

Separatory funnel

Procedure:

-

Electrophile Solution: In a separate dry flask, dissolve the electrophile (e.g., benzophenone) in the anhydrous ether solvent.[8]

-

Addition of Grignard Reagent: Cool the electrophile solution in an ice bath. Slowly add the prepared Grignard reagent solution via a dropping funnel or syringe. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reaction temperature.[8]

-